

# Technical Guide: Fmoc-Ala-OH-13C3

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## Compound of Interest

Compound Name: **Fmoc-Ala-OH-13C3**

Cat. No.: **B12060547**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Ala-OH-13C3**, a stable isotope-labeled amino acid derivative crucial for various applications in research and drug development. This document details its physicochemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its role in metabolic and structural studies.

## Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-Ala-OH and its 13C-labeled analogue.

Property	Fmoc-Ala-OH	Fmoc-Ala-OH-13C3	Unit
Molecular Formula	C18H17NO4	C15 <sup>13</sup> C3H17NO4	
Molecular Weight	311.33[1]	314.31[2][3]	g/mol
Isotopic Purity	Not Applicable	99 atom % <sup>13</sup> C[2]	
Appearance	White to off-white solid[1][3]	White to off-white solid[3]	
Melting Point	147-153[2]	147-153[2]	°C
Optical Activity ([α]20/D)	-18° (c = 1 in DMF)[2]	-18° (c = 1 in DMF)[2]	

# Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of **Fmoc-Ala-OH-13C3** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

## Materials:

- **Fmoc-Ala-OH-13C3**
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide)
- Base: e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
- Washing solvents: Dichloromethane (DCM), Methanol
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Reaction vessel
- Shaker

## Procedure:

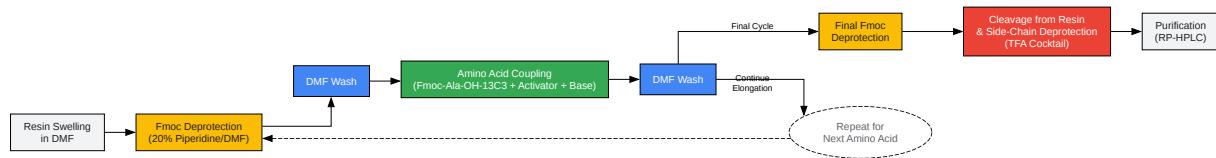
- Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.[\[4\]](#)
- Fmoc Deprotection:
  - Drain the DMF.

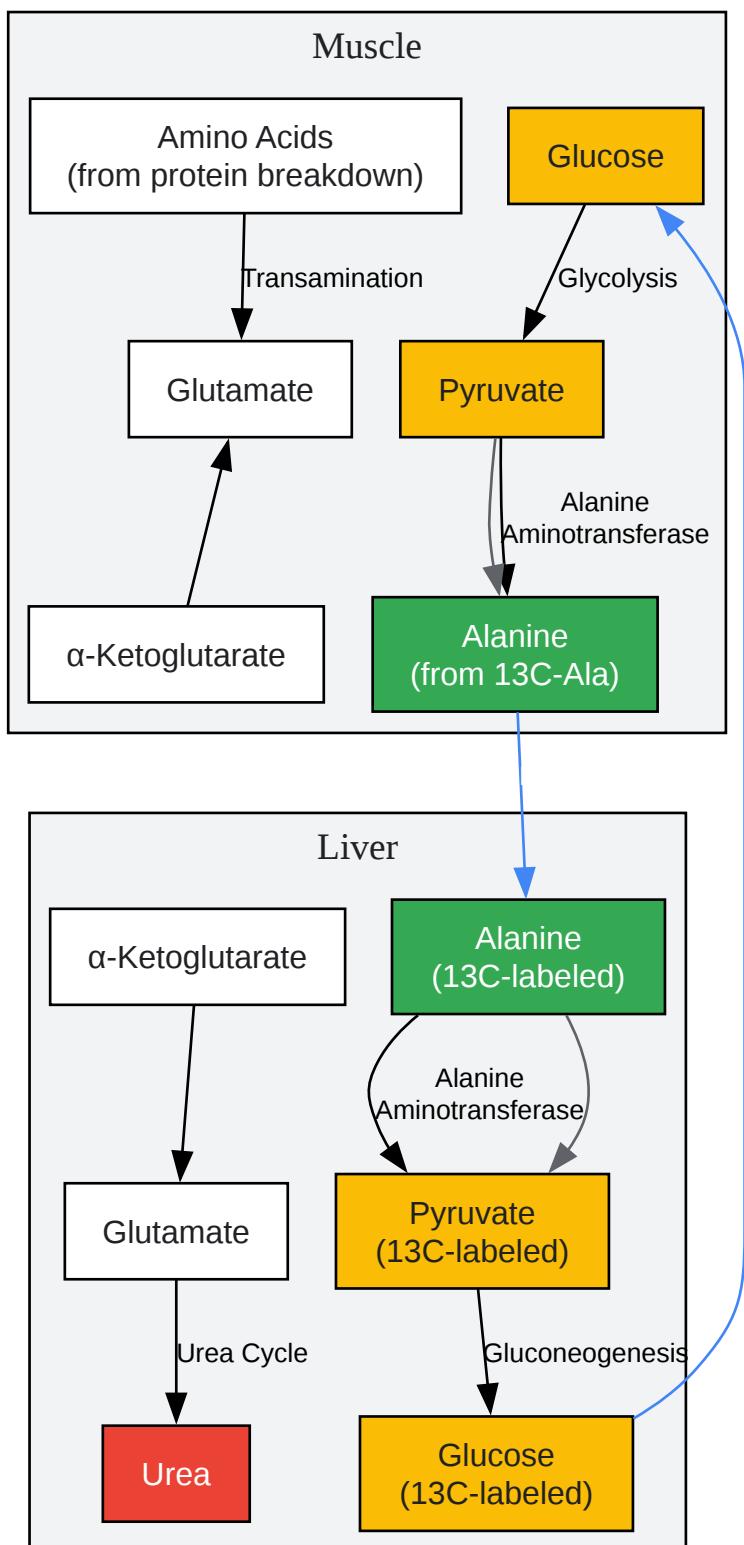
- Add the 20% piperidine solution to the resin.
- Agitate the mixture for 3-5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 15-20 minutes.
- Wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Coupling:
  - In a separate vial, dissolve **Fmoc-Ala-OH-13C3** (typically 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, equivalent to the amino acid) in DMF.
  - Add the base (e.g., DIEA, 2 equivalents relative to the amino acid) to the amino acid solution to pre-activate it.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the mixture for 1-2 hours at room temperature.
  - Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
  - If the coupling is incomplete, the step can be repeated.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (Step 2).
- Cleavage and Side-Chain Deprotection:
  - Wash the resin with DCM and dry it.

- Add the cleavage cocktail to the resin.
- Gently agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

## Visualizations

### Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis



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